molecular formula C9H7NO2S B15293662 2-(3-Isothiocyanatophenyl)aceticacid

2-(3-Isothiocyanatophenyl)aceticacid

Cat. No.: B15293662
M. Wt: 193.22 g/mol
InChI Key: ALAOECCPZJFAJY-UHFFFAOYSA-N
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Description

2-(3-Isothiocyanatophenyl)acetic acid is an organic compound with the molecular formula C9H7NO2S. It is a versatile small molecule scaffold used in various scientific research applications. The compound is characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further connected to an acetic acid moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-isothiocyanatophenyl)acetic acid typically involves the reaction of 3-isothiocyanatobenzyl chloride with sodium acetate in an aqueous medium. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of 2-(3-isothiocyanatophenyl)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Isothiocyanatophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Isothiocyanatophenyl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein labeling.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-isothiocyanatophenyl)acetic acid involves the interaction of the isothiocyanate group with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity and the modification of protein function. The compound targets specific molecular pathways, including those involved in cell signaling and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Isothiocyanatophenyl)acetic acid is unique due to the presence of both the isothiocyanate and acetic acid functional groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications .

Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

2-(3-isothiocyanatophenyl)acetic acid

InChI

InChI=1S/C9H7NO2S/c11-9(12)5-7-2-1-3-8(4-7)10-6-13/h1-4H,5H2,(H,11,12)

InChI Key

ALAOECCPZJFAJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=C=S)CC(=O)O

Origin of Product

United States

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